molecular formula C26H29N3O6S B4066918 N~1~-(2,6-diethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide

N~1~-(2,6-diethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide

Cat. No.: B4066918
M. Wt: 511.6 g/mol
InChI Key: NCIQKAIOGZCBRL-UHFFFAOYSA-N
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Description

N~1~-(2,6-diethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C26H29N3O6S and its molecular weight is 511.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 511.17770683 g/mol and the complexity rating of the compound is 822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

N1-(2,6-diethylphenyl)-N2-(4-methoxyphenyl)-N2-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide, due to its complex molecular structure, finds application in the synthesis of biologically active compounds. For instance, optically active syn-α-amidoalkylphenyl sulfones, which are precursors to such molecules, are prepared from chiral aldehydes. These intermediates, under basic conditions, yield N-acylimines that react with sodium methanenitronate to afford nitro adducts. These adducts, through a Nef reaction followed by methylation, lead to the formation of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, crucial for developing biologically active compounds (Foresti, Palmieri, Petrini, & Profeta, 2003).

Chemical Synthesis and Modification Techniques

In chemical synthesis, methodologies such as those based on Weinreb amide functionality have been developed to facilitate the synthesis of complex frameworks like 4-aryl-1,2,3,4-tetrahydroisoquinoline. This approach involves simple reactions such as N-benzylation and the addition of arylmagnesium halide, leading to key intermediates for the synthesis of protected 4-aryl-1,2,3,4-tetrahydroisoquinoline through reduction and acid-promoted cyclization processes. These synthetic strategies underscore the molecule's role in constructing nitrogen-containing heterocycles, a backbone of many pharmacologically active compounds (Kommidi, Balasubramaniam, & Aidhen, 2010).

Exploration in Organic and Medicinal Chemistry

The exploration of sulfonamide-based compounds, including those resembling N1-(2,6-diethylphenyl)-N2-(4-methoxyphenyl)-N2-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide, has been significant in medicinal chemistry. Such compounds have been evaluated for their antitumor activity, leading to the identification of potent cell cycle inhibitors that have advanced to clinical trials. These studies not only reveal the compound's potential in drug discovery but also its utility in understanding drug-sensitive cellular pathways, offering insights into the pharmacophore structure essential for antitumor activity (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-(4-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6S/c1-5-19-8-7-9-20(6-2)26(19)27-25(30)17-28(21-11-13-22(35-4)14-12-21)36(33,34)23-15-10-18(3)24(16-23)29(31)32/h7-16H,5-6,17H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIQKAIOGZCBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2,6-diethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide
Reactant of Route 2
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N~1~-(2,6-diethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide
Reactant of Route 3
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N~1~-(2,6-diethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(2,6-diethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(2,6-diethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide
Reactant of Route 6
N~1~-(2,6-diethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.